![molecular formula C28H26ClN3O3S B2924547 6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216497-86-7](/img/structure/B2924547.png)
6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a benzyl group, a phenoxybenzamido group, and a tetrahydrothieno[2,3-c]pyridine group . These groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The benzyl group, for example, is a common feature in many organic compounds and can participate in a variety of chemical reactions . The tetrahydrothieno[2,3-c]pyridine group is a bicyclic structure that may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the presence of its various functional groups. For instance, reactions at the benzylic position are common and can involve processes such as free radical bromination and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the compound’s size, shape, functional groups, and degree of conjugation .Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has focused on the synthesis of novel compounds with potential biological activities, including thieno[3,2-d]pyrimidines and related fused systems. These compounds are synthesized through various methods, such as condensing with carbonyl compounds or reacting with chloroacetyl chloride to form key intermediate compounds. The synthesized compounds are used as synthons for further development of pyridothienopyrimidines and related structures, showcasing their versatility in chemical synthesis (Bakhite, Al‐Sehemi, & Yamada, 2005).
Antimicrobial and Antiproliferative Activities
Studies have also evaluated the antimicrobial and antiproliferative properties of derivatives, particularly focusing on thiophene-2-carboxamides and related compounds. These molecules have been synthesized and tested against various bacterial strains, showing significant activity. Such research indicates their potential as templates for developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Material Science Applications
In the realm of materials science, novel polyimides derived from pyridine-containing aromatic dianhydride monomers have been synthesized. These polyimides exhibit good thermal stability and mechanical properties, indicating their potential use in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).
Potential Anti-inflammatory and Anticancer Agents
Further research has explored the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives with a focus on their anti-inflammatory and anticancer activities. Preliminary in silico methods for predicting activity have identified compounds with significant potential, warranting further biological evaluation (Chiriapkin, Kodonidi, Ivchenko, & Smirnova, 2021).
Orientations Futures
Propriétés
IUPAC Name |
6-benzyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S.ClH/c29-26(32)25-23-14-15-31(17-19-8-3-1-4-9-19)18-24(23)35-28(25)30-27(33)20-10-7-13-22(16-20)34-21-11-5-2-6-12-21;/h1-13,16H,14-15,17-18H2,(H2,29,32)(H,30,33);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKLBBNJVLPBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N)CC5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


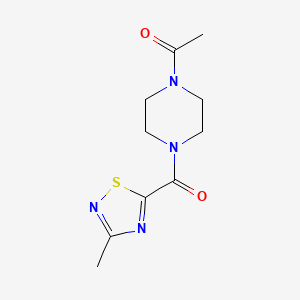

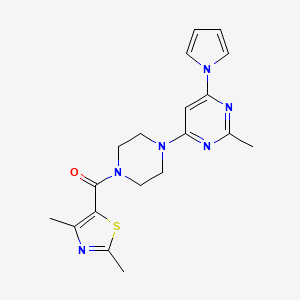

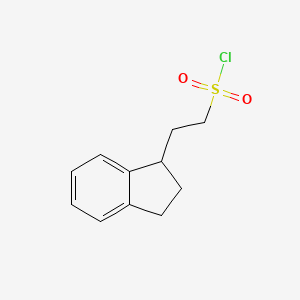

![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
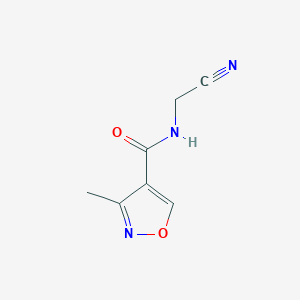
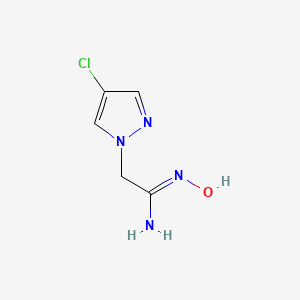
![3-(2,5-dimethylbenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)
![6-amino-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B2924487.png)